3,7-Bis(benzenesulfonyl)-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one
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Overview
Description
3,7-Bis(benzenesulfonyl)-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a complex organic compound belonging to the bicyclo[3.3.1]nonane family. This compound is characterized by its unique bicyclic structure, which includes two benzenesulfonyl groups and two propyl groups attached to a diazabicyclo[3.3.1]nonan-9-one core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Bis(benzenesulfonyl)-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves multi-step organic reactions. One common approach is the reaction of 3,7-diazabicyclo[3.3.1]nonan-9-one with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3,7-Bis(benzenesulfonyl)-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted sulfonyl derivatives
Scientific Research Applications
3,7-Bis(benzenesulfonyl)-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes
Mechanism of Action
The mechanism of action of 3,7-Bis(benzenesulfonyl)-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl groups can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the bicyclic structure may facilitate binding to specific receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one: Similar bicyclic structure but with methyl groups instead of benzenesulfonyl and propyl groups.
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: Contains sulfur atoms in the bicyclic core, leading to different chemical properties.
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: Features a benzyl group and an azabicyclic core, used in different chemical applications
Uniqueness
3,7-Bis(benzenesulfonyl)-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one is unique due to the presence of both benzenesulfonyl and propyl groups, which impart distinct reactivity and potential biological activities.
Properties
Molecular Formula |
C25H32N2O5S2 |
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Molecular Weight |
504.7 g/mol |
IUPAC Name |
3,7-bis(benzenesulfonyl)-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C25H32N2O5S2/c1-3-15-24-17-26(33(29,30)21-11-7-5-8-12-21)19-25(16-4-2,23(24)28)20-27(18-24)34(31,32)22-13-9-6-10-14-22/h5-14H,3-4,15-20H2,1-2H3 |
InChI Key |
NFOJTYQOWSQXPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC12CN(CC(C1=O)(CN(C2)S(=O)(=O)C3=CC=CC=C3)CCC)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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